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molecular formula C9H9FO2 B3231730 3-(2-Fluoroethoxy)benzaldehyde CAS No. 132838-25-6

3-(2-Fluoroethoxy)benzaldehyde

Cat. No. B3231730
M. Wt: 168.16 g/mol
InChI Key: ORKKYXXBMDAIFN-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Combine 1-bromo-2-fluoroethane (4.575 g; 36.0 mmol), 3-hydroxybenzaldehyde (4.103 gm; 33.60 mmol), and K2CO3 (7.05 gm; 51.0 mmol) in 2-butanone (100 mL) and reflux. After 18 hour cool the mixture to ambient temperature, concentrate, and partition between 100 mL of water and 100 mL of dichloromethane. Separate the layers and extract the aqueous layer with dichloromethane (2×75 mL). Combine the organic layers and wash sequentially with brine (2×150 mL), 1 M NaOH (2×100 mL), NaHCO3 (saturated, 100 mL), and brine (150 mL), dried (MgSO4), concentrate, and chromatograph on silica gel (0–25% diethyl ether in hexanes) to give the title compound.
Quantity
4.575 g
Type
reactant
Reaction Step One
Quantity
4.103 g
Type
reactant
Reaction Step One
Name
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][F:4].[OH:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH:9]=[O:10].C([O-])([O-])=O.[K+].[K+]>CC(=O)CC>[F:4][CH2:3][CH2:2][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH:9]=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.575 g
Type
reactant
Smiles
BrCCF
Name
Quantity
4.103 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
7.05 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
partition between 100 mL of water and 100 mL of dichloromethane
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with dichloromethane (2×75 mL)
WASH
Type
WASH
Details
Combine the organic layers and wash sequentially with brine (2×150 mL), 1 M NaOH (2×100 mL), NaHCO3 (saturated, 100 mL), and brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
FCCOC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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